(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion under specific conditions. Key steps include:
Formation of Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea.
Formation of Triazole Ring: This involves the cyclization of hydrazine derivatives with carbon disulfide.
Fusion of Rings: The thiazole and triazole rings are fused together using a suitable coupling agent under controlled temperature and pressure conditions.
Substitution Reactions: Introduction of the benzyloxy and methoxy groups is carried out through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the bromine substituent.
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine substituent in (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H18BrN3O3S |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H18BrN3O3S/c1-31-21-13-17(7-12-20(21)32-15-16-5-3-2-4-6-16)14-22-24(30)29-25(33-22)27-23(28-29)18-8-10-19(26)11-9-18/h2-14H,15H2,1H3/b22-14+ |
InChI Key |
LUTGJOBJGVOAMD-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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